Australifunginol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

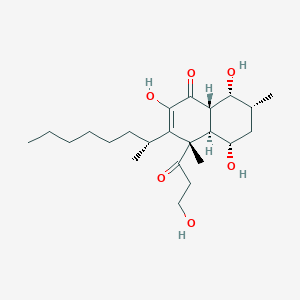

Australifunginol, also known as this compound, is a useful research compound. Its molecular formula is C23H38O6 and its molecular weight is 410.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antifungal Activity

Broad-Spectrum Antifungal Agent

Australifunginol has demonstrated significant antifungal activity against various human pathogenic fungi. The minimum inhibitory concentrations (MICs) against species such as Candida spp., Cryptococcus neoformans, and Aspergillus spp. range from 0.015 to 1.0 µg/ml . This broad-spectrum efficacy is particularly relevant given the increasing incidence of life-threatening fungal infections and the emergence of resistance to conventional antifungals like fluconazole.

Mechanism of Action

The primary mechanism through which this compound exerts its antifungal effects involves the inhibition of sphinganine N-acyltransferase, an enzyme critical for sphingolipid synthesis. By disrupting this metabolic pathway, this compound interferes with fungal lipid metabolism, which is essential for maintaining cellular integrity and function . This mode of action parallels that of the mycotoxin fumonisin B1, further underscoring its potential as a novel antifungal agent.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various contexts:

- In Vitro Studies : In laboratory settings, this compound has been shown to inhibit macromolecular synthesis in fungi significantly. For instance, at a concentration of 0.008 µg/ml, it reduced protein synthesis by 61%, while higher concentrations led to varied effects on RNA and DNA synthesis .

- Natural Product Screening : Research has highlighted the importance of natural products in identifying new antifungal agents. This compound was isolated from Sporormiella australis, a coprophilous fungus, during a screening program aimed at discovering novel bioactive compounds .

- Therapeutic Potential : Given its distinct mechanism of action and potency, this compound presents a promising candidate for developing new antifungal therapies. Its ability to target resistant strains makes it particularly valuable in clinical settings where traditional treatments fail .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other antifungal agents:

| Compound | MIC (µg/ml) | Mode of Action | Target Organisms |

|---|---|---|---|

| This compound | 0.015 - 1.0 | Inhibition of sphinganine N-acyltransferase | Candida spp., Cryptococcus neoformans, Aspergillus spp. |

| Fluconazole | 1 - 64 | Inhibition of ergosterol synthesis | Candida spp., Cryptococcus neoformans |

| Amphotericin B | 0.25 - 1 | Disruption of fungal cell membrane | Broad spectrum |

Propiedades

Fórmula molecular |

C23H38O6 |

|---|---|

Peso molecular |

410.5 g/mol |

Nombre IUPAC |

(4S,4aR,5S,7R,8R,8aS)-2,5,8-trihydroxy-4-(3-hydroxypropanoyl)-4,7-dimethyl-3-[(2R)-octan-2-yl]-4a,5,6,7,8,8a-hexahydronaphthalen-1-one |

InChI |

InChI=1S/C23H38O6/c1-5-6-7-8-9-13(2)18-22(29)21(28)17-19(15(25)12-14(3)20(17)27)23(18,4)16(26)10-11-24/h13-15,17,19-20,24-25,27,29H,5-12H2,1-4H3/t13-,14-,15+,17+,19-,20-,23-/m1/s1 |

Clave InChI |

SIPMDGHVOPMZQY-VLBDLMECSA-N |

SMILES isomérico |

CCCCCC[C@@H](C)C1=C(C(=O)[C@H]2[C@H]([C@]1(C)C(=O)CCO)[C@H](C[C@H]([C@H]2O)C)O)O |

SMILES canónico |

CCCCCCC(C)C1=C(C(=O)C2C(C1(C)C(=O)CCO)C(CC(C2O)C)O)O |

Sinónimos |

australifunginol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.